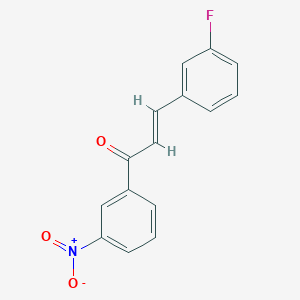
(2E)-3-(3-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one
説明
(2E)-3-(3-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one, also known as FNPP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of chalcones, which are known for their diverse biological activities. FNPP has been found to exhibit a range of pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.
科学的研究の応用
(2E)-3-(3-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, this compound has been found to exhibit antimicrobial activity against a range of bacterial and fungal strains. Moreover, this compound has been studied for its anticancer activity, where it has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
作用機序
The exact mechanism of action of (2E)-3-(3-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one is not fully understood. However, it is believed that the anti-inflammatory activity of this compound is mediated through the inhibition of the NF-κB signaling pathway. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory prostaglandins. Moreover, the antioxidant activity of this compound is believed to be mediated through the scavenging of free radicals and the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. Additionally, this compound has been found to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as SOD and catalase. Moreover, this compound has been found to exhibit antimicrobial activity against a range of bacterial and fungal strains. Furthermore, this compound has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
実験室実験の利点と制限
(2E)-3-(3-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of pharmacological properties that make it a versatile compound for studying various biological processes. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it challenging to design experiments to investigate its effects on specific biological pathways. Moreover, the toxicity profile of this compound is not well established, which limits its potential for clinical applications.
将来の方向性
There are several future directions for the study of (2E)-3-(3-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one. One potential direction is to investigate its effects on specific biological pathways, such as the NF-κB signaling pathway, to gain a better understanding of its mechanism of action. Moreover, future studies could investigate the toxicity profile of this compound to determine its potential for clinical applications. Additionally, further studies could investigate the anticancer activity of this compound in vivo, to determine its potential as a therapeutic agent for cancer treatment. Furthermore, future studies could investigate the potential of this compound as a lead compound for the development of novel drugs with improved pharmacological properties.
特性
IUPAC Name |
(E)-3-(3-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(10-12)17(19)20/h1-10H/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAVOCPQHOLQOU-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




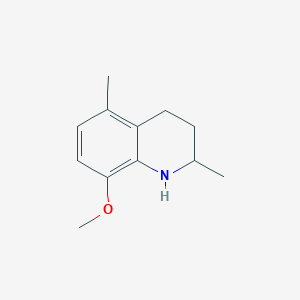
![tert-butyl (3R)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate](/img/structure/B3162637.png)
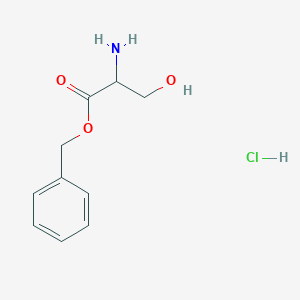

![2-{2-[(4-Methylphenyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3162650.png)

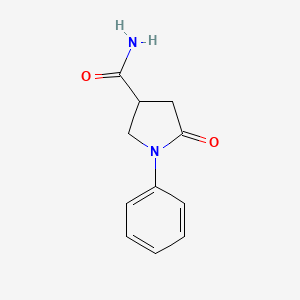


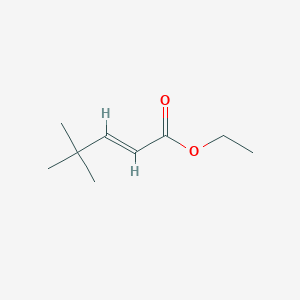
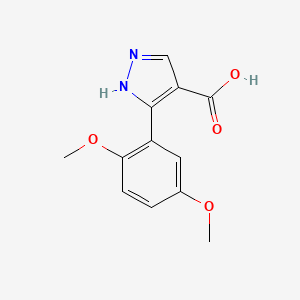
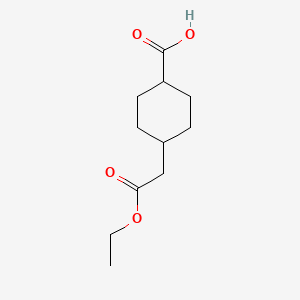
![4-Formyl-9-methyltetrazolo[1,5-a]quinoline](/img/structure/B3162717.png)